

A Comparative Spectroscopic Guide to Dinitroaniline Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dinitroaniline

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Dinitroaniline and its derivatives are crucial intermediates in the synthesis of a wide range of commercially important compounds, including dyes, pesticides, and pharmaceuticals. There are six structural isomers of dinitroaniline, each with the chemical formula $C_6H_5N_2O_4$, differing only in the substitution pattern of the amino and two nitro groups on the benzene ring.^[1]

Accurate identification and differentiation of these isomers are critical for quality control, reaction monitoring, and regulatory compliance. This guide provides a comparative analysis of the six dinitroaniline isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline—using four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The presented data is intended to serve as a valuable reference for the structural elucidation of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for the dinitroaniline isomers. Due to the variability in experimental conditions, these values should be used as a guide for comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λ_{max}) is sensitive to the conjugation and the electronic environment of the chromophores.

Isomer	λ_{max} (nm)	Solvent
2,3-Dinitroaniline	Data not readily available	-
2,4-Dinitroaniline	257, 335	Acetic Acid[2]
2,5-Dinitroaniline	Data not readily available	-
2,6-Dinitroaniline	~415	Acetonitrile[1]
3,4-Dinitroaniline	Data not readily available	-
3,5-Dinitroaniline	~345	Acetonitrile[1]

Note: The electronic spectra of dinitroanilines can be complex, with multiple bands arising from both locally excited and charge-transfer transitions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for dinitroanilines are associated with the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro groups.

Isomer	N-H Stretching (cm^{-1})	Asymmetric NO_2 Stretching (cm^{-1})	Symmetric NO_2 Stretching (cm^{-1})
2,3-Dinitroaniline	Data not readily available	Data not readily available	Data not readily available
2,4-Dinitroaniline	~3300-3500	~1500-1550	~1300-1350
2,5-Dinitroaniline	Data not readily available	Data not readily available	Data not readily available
2,6-Dinitroaniline	~3300-3500	~1500-1550	~1300-1350
3,4-Dinitroaniline	Data not readily available	Data not readily available	Data not readily available
3,5-Dinitroaniline	~3300-3500	~1500-1550	~1300-1350

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample (solid or solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are highly dependent on the positions of the electron-withdrawing nitro groups and the electron-donating amino group.

Isomer	Aromatic Proton Chemical Shifts (δ , ppm)	Solvent
2,3-Dinitroaniline	Data not readily available	-
2,4-Dinitroaniline	8.77, 8.14, 7.12	DMSO- d_6
2,5-Dinitroaniline	Data not readily available	-
2,6-Dinitroaniline	8.25 (d), 6.95 (t)	DMSO- d_6 [3]
3,4-Dinitroaniline	Data not readily available	-
3,5-Dinitroaniline	8.05 (d), 7.75 (t)	DMSO- d_6 [4]

Note: The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. All dinitroaniline isomers have the same molecular weight (183.12 g/mol). [5][6] However, their fragmentation patterns can differ, aiding in their differentiation.

Isomer	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
2,3-Dinitroaniline	183	Data not readily available
2,4-Dinitroaniline	183	153, 137, 107, 91, 79, 63
2,5-Dinitroaniline	183	Data not readily available
2,6-Dinitroaniline	183	153, 137, 123, 107, 91, 79
3,4-Dinitroaniline	183	Data not readily available
3,5-Dinitroaniline	183	153, 137, 107, 91, 79, 63

Note: Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and HNO₂.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

1. UV-Vis Spectroscopy

- **Instrumentation:** A standard double-beam UV-Vis spectrophotometer.
- **Sample Preparation:** Solutions of the dinitroaniline isomers are prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile, at a concentration of approximately 10⁻⁵ M.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-600 nm. The solvent is used as a blank for baseline correction.

2. Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin transparent disk.

- **Data Acquisition:** The IR spectrum is typically recorded from 4000 to 400 cm^{-1} . An appropriate number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

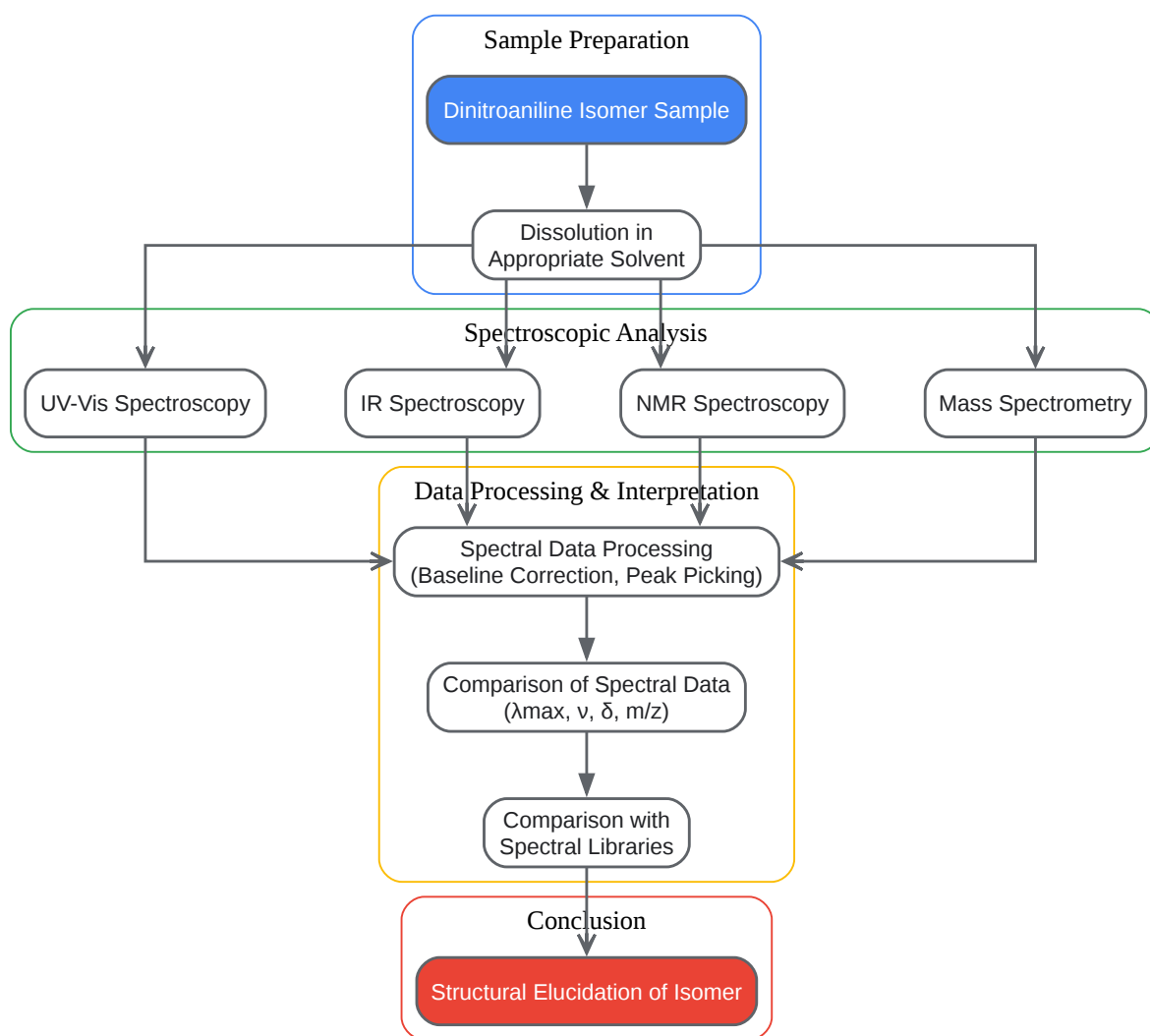
3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences. For ^1H NMR, the spectral width is typically set from 0 to 10 ppm. For ^{13}C NMR, the spectral width is typically set from 0 to 200 ppm with proton decoupling.

4. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.
- **Sample Preparation:** For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
- **Data Acquisition:** Electron ionization (EI) is a common ionization technique for GC-MS, while electrospray ionization (ESI) is often used for LC-MS. The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

Mandatory Visualization



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Caption: Workflow for Spectroscopic Analysis of Dinitroaniline Isomers.

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References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. 2,4-Dinitroaniline | C₆H₅N₃O₄ | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dinitroaniline(606-22-4) 1H NMR [m.chemicalbook.com]
- 4. 3,5-DINITROANILINE(618-87-1) 1H NMR [m.chemicalbook.com]
- 5. 2,6-Dinitroaniline | C₆H₅N₃O₄ | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dinitroaniline | C₆H₅N₃O₄ | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Dinitroaniline Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181689#spectroscopic-analysis-comparison-of-dinitroaniline-isomers]

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